N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Description
“N-(4-fluoro-3-nitrophenyl)-2-(2-pyrimidinylthio)acetamide” is a compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C12H9FN4O3S .
Synthesis Analysis
While the exact synthesis process for “N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide” is not available, a related compound “N-(4-fluoro-3-nitrophenyl) acetamide” and “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” have been synthesized using Ac2O and 2-chloroacetyl chloride respectively .Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial activity againstKlebsiella pneumoniae .
Mode of Action
It’s suggested that the compound possibly acts on penicillin-binding proteins, promoting cell lysis . This interaction with its targets leads to the destabilization of the bacterial cell wall, resulting in cell death .
Biochemical Pathways
Given its potential antibacterial activity, it can be inferred that it may interfere with the synthesis of the bacterial cell wall .
Pharmacokinetics
The compound showed an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
It has been shown to have good potential againstKlebsiella pneumoniae, indicating that it may have a bactericidal effect .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves the condensation of 4-fluoro-3-nitroaniline with ethyl acetoacetate, followed by cyclization with urea and sulfonation with chlorosulfonic acid.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "ethyl acetoacetate", "urea", "chlorosulfonic acid" ], "Reaction": [ "4-fluoro-3-nitroaniline is condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-fluoro-3-nitrophenyl-3-oxobutanoate", "The resulting product is then cyclized with urea in the presence of a catalyst such as p-toluenesulfonic acid to form 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate", "The final step involves sulfonation of the product with chlorosulfonic acid to form N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide" ] } | |
CAS No. |
899946-01-1 |
Molecular Formula |
C10H7FN4O6S |
Molecular Weight |
330.25 |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C10H7FN4O6S/c11-6-2-1-5(3-7(6)15(18)19)14-22(20,21)8-4-12-10(17)13-9(8)16/h1-4,14H,(H2,12,13,16,17) |
InChI Key |
RMTUHSUWFYOMIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)[N+](=O)[O-])F |
solubility |
not available |
Origin of Product |
United States |
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